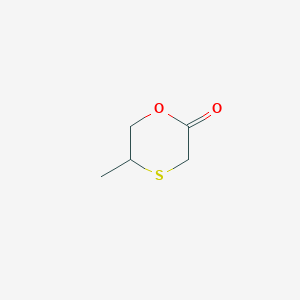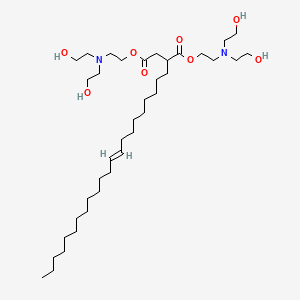
Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a long-chain docosenyl group and two bis(2-hydroxyethyl)amino groups attached to a butanedioic acid backbone. It is used in various scientific and industrial applications due to its versatile chemical reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester typically involves the esterification of butanedioic acid with docosen-1-yl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The bis(2-hydroxyethyl)amino groups are introduced through a subsequent reaction involving the corresponding amine and the ester intermediate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced purification techniques such as distillation and chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the bis(2-hydroxyethyl)amino groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of butanedioic acid, such as alcohols, aldehydes, and substituted esters. These products have distinct chemical and physical properties that make them useful in different applications.
Aplicaciones Científicas De Investigación
Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug delivery agent and in the formulation of pharmaceuticals.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The long-chain docosenyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Butanedioic acid, 2-(octadecen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester
- Butanedioic acid, 2-(hexadecen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester
Uniqueness
Butanedioic acid, 2-(docosen-1-yl)-, 1,4-bis(2-(bis(2-hydroxyethyl)amino)ethyl) ester is unique due to its longer docosenyl chain, which imparts distinct physical and chemical properties. This longer chain enhances its hydrophobicity and interaction with lipid membranes, making it particularly useful in applications requiring enhanced lipophilicity and membrane interaction.
Propiedades
Número CAS |
64654-02-0 |
|---|---|
Fórmula molecular |
C38H74N2O8 |
Peso molecular |
687.0 g/mol |
Nombre IUPAC |
bis[2-[bis(2-hydroxyethyl)amino]ethyl] 2-[(E)-docos-9-enyl]butanedioate |
InChI |
InChI=1S/C38H74N2O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-36(38(46)48-34-28-40(25-31-43)26-32-44)35-37(45)47-33-27-39(23-29-41)24-30-42/h13-14,36,41-44H,2-12,15-35H2,1H3/b14-13+ |
Clave InChI |
DQIRUSMETRHFBE-BUHFOSPRSA-N |
SMILES isomérico |
CCCCCCCCCCCC/C=C/CCCCCCCCC(CC(=O)OCCN(CCO)CCO)C(=O)OCCN(CCO)CCO |
SMILES canónico |
CCCCCCCCCCCCC=CCCCCCCCCC(CC(=O)OCCN(CCO)CCO)C(=O)OCCN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


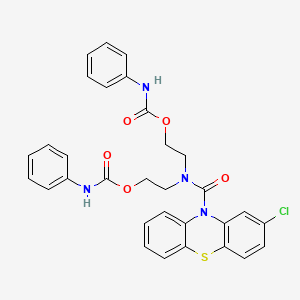
![1,2,3-Trinitro-11H-benzo[A]fluoren-11-one](/img/structure/B14485368.png)
oxophosphanium](/img/structure/B14485371.png)
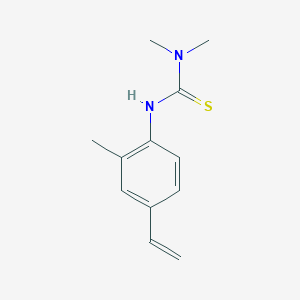
![2-{1-[Butyl(dimethyl)silyl]ethyl}quinoline](/img/structure/B14485378.png)
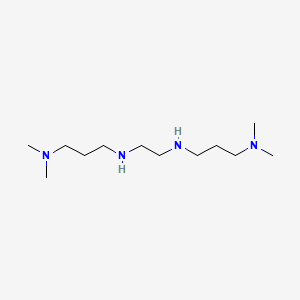
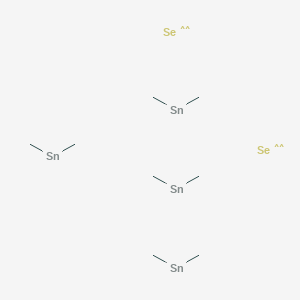
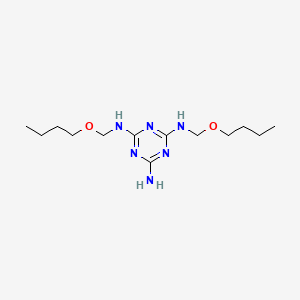
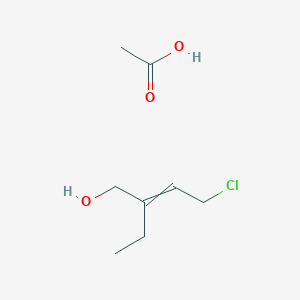
![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
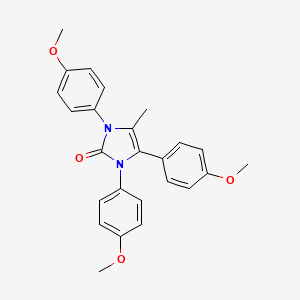

![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)
